2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid
Description
Properties
IUPAC Name |
2-[(3-methoxycarbonylfuran-2-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-14(17)9-6-7-19-11(9)8-20-12-5-3-2-4-10(12)13(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUVDBJZYXSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid typically involves the reaction of 3-(methoxycarbonyl)furan-2-ylmethyl thiol with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the methoxycarbonyl group may produce hydroxymethyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring substituted with a methoxycarbonyl group and a benzoic acid moiety linked through a sulfanyl group. Its structural complexity allows for diverse interactions with biological systems, making it a candidate for various applications.
Medicinal Chemistry
The compound is being explored for its potential as:
- Anti-inflammatory agent : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, which may be applicable in treating chronic inflammatory diseases.
- Anticancer activity : Preliminary studies suggest that 2-({[3-(methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid could inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific signaling pathways associated with cancer growth.
Biological Studies
This compound is utilized in biological studies to:
- Investigate its interaction with proteins and nucleic acids, which could provide insights into its mechanism of action.
- Assess its bioavailability and pharmacokinetics in various biological models.
Industrial Applications
In industrial settings, the compound serves as:
- A precursor for synthesizing more complex organic molecules.
- A building block in the development of new materials with specific functional properties.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of similar sulfanyl compounds against melanoma cell lines using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxic effects, suggesting that this compound could exhibit comparable activity against various cancer types .
Anti-inflammatory Properties
Research has shown that compounds featuring furan rings can inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for managing inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]benzoic Acid (CAS: Unspecified)
- Structure : Features a 2,4-dichlorophenyl group attached via a methylsulfanyl linker to the benzoic acid core.
- Key Differences : The dichlorophenyl substituent introduces strong electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to the target compound (pKa ~4.0–4.5 estimated). This increases solubility in polar solvents but reduces bioavailability due to higher hydrophilicity .
- Applications : Likely explored as a herbicide or antimicrobial agent, given the dichlorophenyl group’s prevalence in agrochemicals.
3-[(2-Aminopropyl)sulfanyl]benzoic Acid Hydrochloride (CAS: Unspecified)
- Structure: Contains a basic aminopropyl chain instead of the furan-methoxycarbonyl group.
- The target compound lacks such basicity, limiting its utility in pH-sensitive environments .
Heterocyclic Modifications
Methyl 5-(((6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl)sulfanyl)methyl)furan-2-carboxylate (Compound 14)
- Structure: Integrates a pyridine ring with cyano and amino groups, linked to a methoxycarbonyl-furan via a sulfanyl bridge.
- Key Differences: The pyridine-cyano system creates a planar, electron-deficient core, enabling π-π stacking interactions absent in the target compound. Melting point (260–262°C) is significantly higher than the target (unreported), suggesting greater crystallinity and thermal stability .
- Applications: Potential use in kinase inhibition due to the pyridine scaffold’s prevalence in ATP-binding site targeting.
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Benzofuran core with a methylsulfanyl group and fluorine substituent.
- Key Differences : The benzofuran system increases aromaticity and rigidity compared to the target’s furan-benzoic acid hybrid. Fluorine enhances metabolic stability and lipophilicity (LogP ~2.8 vs. ~1.9 for the target), favoring blood-brain barrier penetration .
Functional Group Replacements
3-(Methylsulfonyl)benzoic Acid (CAS: 383135-47-5)
- Structure : Replaces the sulfanyl group with a sulfonyl moiety.
- Key Differences : The sulfonyl group is a stronger electron-withdrawing group, lowering pKa (~1.5–2.0) and increasing acidity. This enhances ionic interactions in biological systems but reduces cell membrane permeability compared to the target’s sulfanyl linker .
Metsulfuron-Methyl (CAS: 74223-64-6)
- Structure : Triazine-linked sulfonylurea herbicide with a benzoic acid derivative.
- Key Differences : The sulfonylurea bridge and triazine ring confer herbicidal activity via acetolactate synthase inhibition. The target compound lacks this mechanism but may exhibit unrelated bioactivity due to its furan ester group .
Data Tables
Table 1: Physical and Structural Properties of Selected Compounds
Biological Activity
2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzoic acid core with a sulfanyl group and a methoxycarbonyl-substituted furan moiety. Its structure can be represented as follows:
This structure contributes to its diverse biological activities, which are discussed in the following sections.
1. Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study evaluated the anticancer activity of related benzoic acid derivatives in cultured leukemia and lymphoma cell lines using the Sulforhodamine B (SRB) assay. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
2. Protein Degradation Pathways
Research indicates that benzoic acid derivatives can enhance the activity of key protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP).
- Mechanism : The activation of these pathways is crucial for maintaining cellular homeostasis and has implications for aging and cancer therapy. In vitro studies have shown that certain derivatives significantly upregulate cathepsins B and L, enzymes involved in protein degradation .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
- Findings : Studies have reported that similar compounds exhibit activity against both bacterial and fungal strains, suggesting potential applications in treating infections .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
